REACTION_CXSMILES
|
[C:1]([CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14](=[O:16])[NH2:15])(=[O:3])[NH2:2].[Cl:17][S:18](O)(=[O:20])=[O:19]>C(Cl)(Cl)Cl>[C:14]([CH2:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[O:5][CH2:4][C:1](=[O:3])[NH2:2])(=[O:16])[NH2:15].[C:14]([CH2:13][O:12][C:7]1[CH:8]=[C:9]([S:18]([Cl:17])(=[O:20])=[O:19])[CH:10]=[CH:11][C:6]=1[O:5][CH2:4][C:1](=[O:3])[NH2:2])(=[O:16])[NH2:15]
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)COC1=C(C=CC=C1)OCC(N)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into chopped ice
|
Type
|
CUSTOM
|
Details
|
The precipitates were collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
WASH
|
Details
|
The solids were again washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)COC1=C(C=CC=C1)OCC(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)COC=1C=C(C=CC1OCC(N)=O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |